cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
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Overview
Description
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.64 g/mol . It is a white to yellow solid that is primarily used in research and development settings . This compound is known for its unique cyclobutane ring structure, which imparts specific chemical properties and reactivity.
Preparation Methods
The synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through various cyclization reactions, often starting from a suitable diene or a cyclobutene precursor.
Introduction of the methoxymethyl group: This step involves the addition of a methoxymethyl group to the cyclobutane ring, which can be done using reagents like methoxymethyl chloride in the presence of a base.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutane ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclobutane ring structure allows it to fit into certain enzyme active sites or receptor binding pockets, thereby modulating their activity. The methoxymethyl group can enhance its binding affinity and specificity .
Comparison with Similar Compounds
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride can be compared with other cyclobutane derivatives, such as:
cis-3-(Hydroxymethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
trans-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride: The trans isomer of the compound, which has different spatial arrangement and reactivity.
cis-3-(Methoxymethyl)cyclobutan-1-ol: An alcohol derivative with different chemical properties and applications.
Properties
IUPAC Name |
3-(methoxymethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOZIOTYBDBDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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